molecular formula C15H10N4OS B11286721 2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B11286721
M. Wt: 294.3 g/mol
InChI Key: HCYYZDWMCDFRAI-UHFFFAOYSA-N
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Description

2-(Phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that belongs to the class of thiadiazoloquinazolines This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves the cyclocondensation of 1,3,4-thiadiazol-2-amines with 2-halobenzoyl chlorides. The reaction conditions often include the use of electron-withdrawing substituents in positions 3, 4, and 5 of the benzoyl chloride to facilitate the cyclization process . An improved procedure involves the selective acylation of 5-methyl-1,3,4-thiadiazol-2-amine with 5-chlorosulfonyl-2-fluorobenzoyl chloride, followed by sulfonylation of amines .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 2-(Phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups attached to the thiadiazole or quinazoline rings.

    Substitution: The compound can undergo substitution reactions, particularly at the phenylamino group, to introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various halogenating agents or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution can introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with biological receptors, enzymes, and other proteins, leading to its observed biological activities. For instance, its anticancer activity may be attributed to its ability to inhibit specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Uniqueness: 2-(Phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is unique due to its specific fusion pattern and the presence of the phenylamino group, which contributes to its distinct chemical reactivity and biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C15H10N4OS

Molecular Weight

294.3 g/mol

IUPAC Name

2-anilino-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

InChI

InChI=1S/C15H10N4OS/c20-13-11-8-4-5-9-12(11)17-15-19(13)18-14(21-15)16-10-6-2-1-3-7-10/h1-9H,(H,16,18)

InChI Key

HCYYZDWMCDFRAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NN3C(=O)C4=CC=CC=C4N=C3S2

Origin of Product

United States

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